molecular formula C6H3BrF3N B062328 2-Bromo-6-(trifluoromethyl)pyridine CAS No. 189278-27-1

2-Bromo-6-(trifluoromethyl)pyridine

Cat. No.: B062328
CAS No.: 189278-27-1
M. Wt: 225.99 g/mol
InChI Key: DOWNSQADAFSSAR-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrF3N. It is a pyridine derivative where a bromine atom and a trifluoromethyl group are substituted at the 2 and 6 positions, respectively. This compound is known for its unique chemical properties and is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-(trifluoromethyl)pyridine can be synthesized through several methods. One common method involves the bromination of 2-chloro-6-(trifluoromethyl)pyridine using bromine in the presence of a solvent like chloroform. The reaction is typically carried out at room temperature and then heated to reflux for about an hour . Another method involves the use of trifluoromethyl copper as a trifluoromethylating agent to introduce the trifluoromethyl group directly onto a pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial to achieve consistent results. The product is then purified through distillation or recrystallization to obtain the desired compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This positioning can significantly influence the compound’s reactivity and the types of reactions it can undergo. The presence of the trifluoromethyl group also imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2-bromo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWNSQADAFSSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382345
Record name 2-Bromo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189278-27-1
Record name 2-Bromo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the possible synthetic applications of 2-bromo-6-(trifluoromethyl)pyridine, as highlighted in the research?

A1: The research demonstrates that this compound can be effectively converted into various carboxylic acid derivatives. This is achieved through regioselective deprotonation followed by carboxylation. Specifically, the study successfully transformed this compound into all three of its possible carboxylic acid isomers [].

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